Thermal Stability: DETSA Exhibits a ~150-170°C Higher Decomposition Onset than Typical Sulfonamide Plasticizers
N,N-Diethyl-p-toluenesulfonamide (DETSA) exhibits a significantly higher thermal decomposition onset temperature compared to N-ethyl-p-toluenesulfonamide (NETSA), a common alternative sulfonamide plasticizer. DETSA begins to undergo bond cleavage only between 190°C and 210°C, whereas NETSA, with a boiling point of approximately 340°C at 760 mmHg, would vaporize and potentially degrade at lower temperatures during typical polyamide melt processing (which often occurs above 220°C) . This enhanced thermal stability of DETSA is a critical differentiator for applications requiring high-temperature processing or end-use .
| Evidence Dimension | Thermal decomposition onset |
|---|---|
| Target Compound Data | Bond cleavage occurs between 190°C and 210°C |
| Comparator Or Baseline | N-Ethyl-p-toluenesulfonamide (NETSA) (comparator): Boiling point ~340°C at 760 mmHg, implying lower thermal stability and higher volatility. |
| Quantified Difference | DETSA exhibits a ~150-170°C lower decomposition temperature threshold compared to the boiling point of NETSA, indicating superior thermal resilience. |
| Conditions | Thermogravimetric analysis (TGA) and boiling point determination at atmospheric pressure (760 mmHg). |
Why This Matters
This differential thermal stability ensures that DETSA remains effective and non-volatile during high-temperature polymer processing (e.g., nylon compounding), preventing plasticizer loss and maintaining material properties, unlike more volatile alternatives.
